molecular formula C26H37NO2 B1234567 AM 404-d4

AM 404-d4

Cat. No.: B1234567
M. Wt: 395.6 g/mol
InChI Key: IJBZOOZRAXHERC-CGRWFSSPSA-N
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Description

AM 404-d4 (CAS 1185244-71-6) is a deuterium-labeled analog of AM 404, a metabolite of the analgesic drug paracetamol (acetaminophen). It is synthesized by replacing four hydrogen atoms with deuterium at specific molecular positions, enhancing its utility in analytical chemistry and pharmacokinetic studies. This compound serves as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to quantify endogenous AM 404 levels, thereby elucidating paracetamol’s mechanism of action via the endocannabinoid system .

This compound is strictly designated for research purposes, emphasizing its role in tracing metabolic pathways and validating analytical methodologies. Its deuterated structure minimizes isotopic interference, improving accuracy in detecting trace metabolites in biological matrices .

Properties

Molecular Formula

C26H37NO2

Molecular Weight

395.6 g/mol

IUPAC Name

(5E,8E,11E,14E)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6+,10-9+,13-12+,16-15+

InChI Key

IJBZOOZRAXHERC-CGRWFSSPSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NC1=CC=C(C=C1)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM 404-d4 typically involves the coupling of a hydroxyphenyl derivative with a long-chain polyunsaturated acid or its derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. These processes often require optimization of reaction conditions, including temperature, pressure, and the use of specific catalysts to facilitate the desired transformations. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

AM 404-d4 can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

AM 404-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which AM 404-d4 exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the long-chain polyunsaturated amide can interact with lipid membranes, affecting their fluidity and function .

Comparison with Similar Compounds

AM 404 (Non-deuterated Parent Compound)

  • Key Differences: Lacks deuterium substitution, leading to overlapping MS signals with endogenous metabolites. Lower molecular weight (265.3 g/mol vs. 269.3 g/mol for this compound). Not suitable as an internal standard due to indistinguishable isotopic patterns in biological samples .

Functional Analogs (Deuterated Standards)

The table below compares this compound with other deuterated compounds used in pharmacological research:

Compound Name CAS Number Parent Drug/Compound Isotope Label Price (per mg) Primary Application
This compound 1185244-71-6 Paracetamol d4 (Deuterium) $550.00 Quantifying AM 404 in MS studies
Nitisinone-13C6 1246815-63-3 Nitisinone 13C6 $380.00 Metabolic profiling of tyrosine degradation inhibitors
Zafirlukast-d7 1217174-18-9 Zafirlukast d7 $296.00 Asthma drug metabolism studies
Alphaxalone-d5 Not Provided Alphaxalone d5 Not Listed Neurosteroid pharmacokinetics

Key Contrasts:

Isotopic Specificity: this compound’s deuterium labeling simplifies spectral deconvolution compared to 13C-labeled compounds like Nitisinone-13C6, which require advanced MS resolution . Zafirlukast-d7’s higher deuterium count (d7) enhances isotopic separation but increases synthesis costs .

Cost and Accessibility: this compound is priced higher than S-(N-Methylcarbamoyl)glutathione ($296/mg) and Isochlortetracycline ($380/mg), reflecting its niche role in endocannabinoid research .

Regulatory Status: Unlike Alphaxalone-d5, which has clinical applications in anesthesia, this compound is explicitly restricted to non-clinical research .

Q & A

Q. How can researchers design a validated synthesis protocol for AM 404-d4 to ensure reproducibility?

Methodological Answer:

  • Begin with a literature review to identify existing synthetic pathways and their limitations (e.g., yield, purity, scalability) .
  • Use controlled experiments to optimize reaction conditions (e.g., temperature, catalysts, solvents) and validate purity via techniques like HPLC or NMR .
  • Document all parameters (e.g., molar ratios, reaction times) and include error margins in raw data to facilitate replication .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying experimental conditions?

Methodological Answer:

  • Employ thermogravimetric analysis (TGA) and accelerated stability testing (e.g., exposure to heat, light, humidity) to assess degradation .
  • Pair with spectroscopic methods (e.g., FTIR, mass spectrometry) to identify degradation byproducts .
  • Statistical analysis (e.g., ANOVA) should compare stability across conditions, with p-values <0.05 indicating significance .

How should a research question about this compound’s pharmacokinetic properties be formulated to ensure scientific rigor?

Methodological Answer:

  • Frame the question to address gaps in existing literature (e.g., "How does this compound’s lipophilicity influence its blood-brain barrier permeability?").
  • Ensure complexity by requiring multivariate analysis (e.g., in vitro/in vivo correlation) .
  • Validate hypotheses using dose-response studies and control for confounding variables (e.g., metabolic enzymes) .

Q. What experimental design considerations are critical for studying this compound’s receptor-binding affinity?

Methodological Answer:

  • Use radioligand binding assays with controls for nonspecific binding and saturation .
  • Replicate experiments across multiple cell lines or animal models to assess generalizability .
  • Include blinding and randomization to mitigate bias .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in neuroinflammatory models be resolved?

Methodological Answer:

  • Conduct a meta-analysis of existing studies to identify methodological inconsistencies (e.g., dosing regimens, model specificity) .
  • Perform iterative experiments with standardized protocols, documenting environmental variables (e.g., animal strain, assay temperature) .
  • Apply sensitivity analysis to quantify the impact of each variable on observed outcomes .

Q. What strategies optimize this compound’s synthetic yield while minimizing isotopic dilution in deuterated analogs?

Methodological Answer:

  • Use kinetic isotope effect (KIE) studies to identify rate-limiting steps in deuterium incorporation .
  • Compare catalysts (e.g., palladium vs. platinum) for hydrogen-deuterium exchange efficiency .
  • Validate isotopic purity via high-resolution mass spectrometry (HRMS) and report deviations as ±SD .

Q. How can computational modeling improve the prediction of this compound’s metabolic pathways?

Methodological Answer:

  • Apply quantum mechanics/molecular mechanics (QM/MM) simulations to map cytochrome P450 interactions .
  • Validate predictions with in vitro microsomal assays and correlate findings with in vivo metabolite profiling .
  • Use machine learning (e.g., random forests) to prioritize high-risk metabolites for experimental validation .

Q. What methodologies address reproducibility challenges in this compound’s behavioral pharmacology studies?

Methodological Answer:

  • Standardize behavioral assays (e.g., forced swim test, open field) across labs using SOPs .
  • Share raw datasets and analysis code via open-access platforms to enable independent verification .
  • Conduct power analyses pre-study to ensure adequate sample sizes and reduce false positives .

Data Presentation and Ethical Compliance

  • Tables/Figures : Use boxplots for variability, line graphs for time-series data, and heatmaps for metabolic pathways .
  • Ethics : Obtain IRB/IACUC approval for in vivo work and disclose conflicts of interest in publications .
  • Citations : Prioritize primary literature (e.g., peer-reviewed journals) over reviews or patents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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